molecular formula C14H11N3O2 B12931880 1-methyl-2-(2-nitrophenyl)-1H-benzimidazole CAS No. 60418-14-6

1-methyl-2-(2-nitrophenyl)-1H-benzimidazole

Cat. No.: B12931880
CAS No.: 60418-14-6
M. Wt: 253.26 g/mol
InChI Key: IGGILZIEELKLJU-UHFFFAOYSA-N
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Description

1-methyl-2-(2-nitrophenyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group and a methyl group in this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-2-(2-nitrophenyl)-1H-benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 2-nitrobenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(2-nitrophenyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or sodium dithionite.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 1-methyl-2-(2-aminophenyl)-1H-benzimidazole.

    Oxidation: 1-methyl-2-(2-carboxyphenyl)-1H-benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-methyl-2-(2-nitrophenyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-2-(2-nitrophenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-benzimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-methyl-2-(4-nitrophenyl)-1H-benzimidazole: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.

    2-nitrobenzimidazole: Lacks the methyl group, affecting its solubility and reactivity.

Uniqueness

1-methyl-2-(2-nitrophenyl)-1H-benzimidazole is unique due to the presence of both a nitro group and a methyl group, which confer distinct chemical reactivity and biological activity. The specific positioning of these groups on the benzimidazole core allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

60418-14-6

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

1-methyl-2-(2-nitrophenyl)benzimidazole

InChI

InChI=1S/C14H11N3O2/c1-16-13-9-5-3-7-11(13)15-14(16)10-6-2-4-8-12(10)17(18)19/h2-9H,1H3

InChI Key

IGGILZIEELKLJU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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